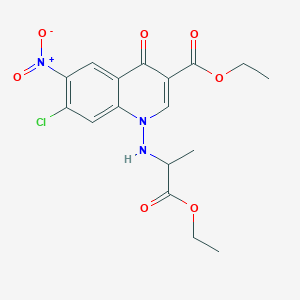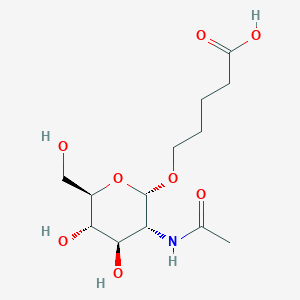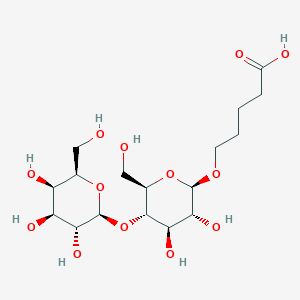
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C14H26N4O8 and its molecular weight is 378.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside is 378.17506380 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside has been involved in various synthesis and structural analysis studies. For example, Peikow et al. (2006) synthesized p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and determined its crystal structure through X-ray diffraction, highlighting the intermolecular hydrogen bond within the structure (Peikow et al., 2006). Similarly, Yeung et al. (2009) discussed the synthesis of diverse 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-beta-D-glucose, showcasing the adaptability of these compounds in synthetic procedures (Yeung et al., 2009).
Enzymatic Interaction and Inhibition
The interaction of this compound with enzymes has been a focal point of research. Lameira et al. (2011) analyzed the enzyme O-GlcNAcase's molecular mechanism, which hydrolyzes O-linked 2-acetamido-2-deoxy-β-D-glucopyranoside residues, providing insights into designing new inhibitors (Lameira et al., 2011).
Supramolecular Chemistry and Glycosylation
In the realm of supramolecular chemistry, Hayes et al. (2014) synthesized and analyzed the crystal structure of 1-acetamido-1-deoxy-(4-O-β-d-glucopyranosyl-β-d-glucopyranose), presenting insights into its stacking motifs and interactions (Hayes et al., 2014). Wittmann and Lennartz (2002) explored the activation of sugar oxazolines for the efficient synthesis of β-glycosides, emphasizing mild reaction conditions and high yields (Wittmann & Lennartz, 2002).
Molecular Dynamics and Computational Analysis
Alencar et al. (2012) conducted a computational analysis of the human O-GlcNAcase structure in complex with inhibitors, providing a foundation for the rational design of new inhibitors based on the molecular dynamics and interaction energy calculations (Alencar et al., 2012).
Glycochemistry and Derivatives Synthesis
In the field of glycochemistry, researchers have synthesized and analyzed various derivatives of 2-acetamido-2-deoxy-beta-D-glucopyranoside. For instance, Mukherjee et al. (2003) chemoenzymatically synthesized trisaccharides containing this moiety for potential biological applications (Mukherjee et al., 2003).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIOTWDNWJXHY-DHGKCCLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-2-acetamido-2deoxy-beta-D-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)





![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)